molecular formula C15H9BrClNOS3 B4613056 (4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one

(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one

Cat. No.: B4613056
M. Wt: 430.8 g/mol
InChI Key: ARMSUFPHTTUFLW-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one: is a complex organic compound that features a thiazole ring substituted with bromothiophene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with 2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the thiazole ring, resulting in the formation of dihydro derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable in biochemical assays.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4Z)-4-[(5-chlorothiophen-2-yl)methylidene]-2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-5-one
  • (4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-5-one

Uniqueness: The uniqueness of (4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS3/c16-13-6-5-11(21-13)7-12-14(19)22-15(18-12)20-8-9-1-3-10(17)4-2-9/h1-7H,8H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMSUFPHTTUFLW-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC3=CC=C(S3)Br)C(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=N/C(=C\C3=CC=C(S3)Br)/C(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Reactant of Route 3
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Reactant of Route 4
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Reactant of Route 5
Reactant of Route 5
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Reactant of Route 6
Reactant of Route 6
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.